

5-Bromo-2-ethynylpyridine CAS number and molecular structure

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Compound of Interest

Compound Name: 5-Bromo-2-ethynylpyridine

Cat. No.: B033267

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An In-depth Technical Guide to 5-Bromo-2-ethynylpyridine

For researchers, scientists, and professionals in drug development, **5-Bromo-2-ethynylpyridine** is a pivotal heterocyclic building block. Its unique structure, featuring a pyridine ring functionalized with both a bromine atom and an ethynyl group, offers versatile reactivity for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and reactivity, with a focus on practical applications in medicinal chemistry and materials science.

Core Properties of 5-Bromo-2-ethynylpyridine

CAS Number: 111770-86-6[1][2][3][4][5]

Molecular Structure:

5-Bromo-2-ethynylpyridine consists of a pyridine ring substituted at the 5-position with a bromine atom and at the 2-position with an ethynyl (acetylenic) group. This arrangement of functional groups imparts a unique reactivity profile to the molecule. The bromine atom is susceptible to nucleophilic substitution and cross-coupling reactions, while the terminal alkyne of the ethynyl group can readily participate in reactions such as Sonogashira coupling, click chemistry, and polymerization.

Chemical Identifiers:

- IUPAC Name: **5-bromo-2-ethynylpyridine**[\[1\]](#)[\[4\]](#)
- Molecular Formula: C_7H_4BrN [\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- SMILES: C#CC1=NC=C(C=C1)Br[\[4\]](#)[\[5\]](#)
- InChI Key: VGLAJERHBBEPQP-UHFFFAOYSA-N[\[1\]](#)[\[4\]](#)

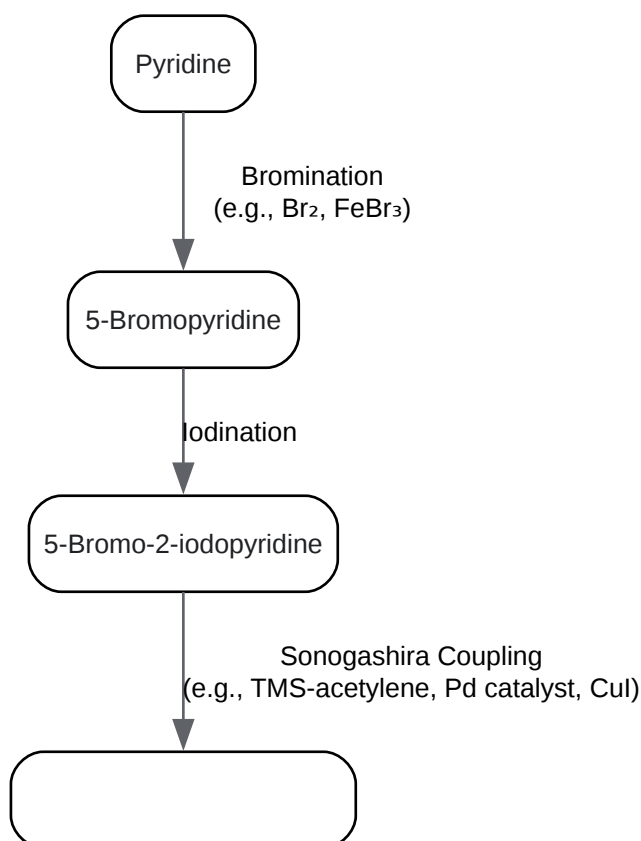
The quantitative physical and chemical properties of **5-Bromo-2-ethynylpyridine** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Weight	182.02 g/mol [1] [2] [3] [4] [5]
Appearance	White to yellow or brown solid [2] [6]
Melting Point	62 - 86 °C [3] [6]
Boiling Point	227.3 °C at 760 mmHg [6]
Density	1.592 - 1.6 g/cm ³ [3] [6]
Solubility	Soluble in organic solvents like dichloromethane [6]
pKa (Pyridine Ring)	~3.4 (estimated) [6]
Flash Point	82 - 91.3 °C [3] [6]

Synthesis and Experimental Protocols

The synthesis of **5-Bromo-2-ethynylpyridine** typically involves a two-step process starting from a suitable pyridine precursor. A common synthetic route is the bromination of the pyridine ring followed by the introduction of the ethynyl group, often via a Sonogashira coupling reaction.

General Synthetic Pathway



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Caption: Synthetic route to **5-Bromo-2-ethynylpyridine**.

Detailed Experimental Protocol: Synthesis of 5-Bromo-2-ethynylpyridine

This protocol is a representative example based on established synthetic methodologies for pyridine derivatives.

Step 1: Bromination of 2-aminopyridine

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-aminopyridine in acetonitrile.
- **Cooling:** Cool the solution to 0-5 °C in an ice bath.
- **Addition of Brominating Agent:** Slowly add a solution of N-Bromosuccinimide (NBS) in acetonitrile dropwise to the cooled solution, maintaining the temperature below 5 °C.

- **Reaction Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 2-amino-5-bromopyridine.

Step 2: Conversion to 5-Bromo-2-iodopyridine

- **Diazotization:** Dissolve the 2-amino-5-bromopyridine in an aqueous solution of a strong acid (e.g., H_2SO_4).
- **Formation of Diazonium Salt:** Cool the solution to 0 °C and add a solution of sodium nitrite dropwise.
- **Iodination:** Add a solution of potassium iodide to the diazonium salt solution.
- **Workup and Purification:** Extract the resulting 5-bromo-2-iodopyridine with an organic solvent, wash, dry, and purify by chromatography or recrystallization.

Step 3: Sonogashira Coupling to yield **5-Bromo-2-ethynylpyridine**

- **Reaction Setup:** To a solution of 5-bromo-2-iodopyridine in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine), add ethynyltrimethylsilane.
- **Catalyst Addition:** Add a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{PPh}_3)_2$) and a copper(I) co-catalyst (e.g., CuI).
- **Reaction Conditions:** Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or GC-MS.
- **Deprotection:** After completion of the coupling, remove the trimethylsilyl (TMS) protecting group by treating the reaction mixture with a base (e.g., K_2CO_3 in methanol) or a fluoride source (e.g., TBAF).

- **Final Workup and Purification:** After deprotection, perform an aqueous workup, extract the product with an organic solvent, and purify the crude product by column chromatography on silica gel to afford pure **5-bromo-2-ethynylpyridine**.

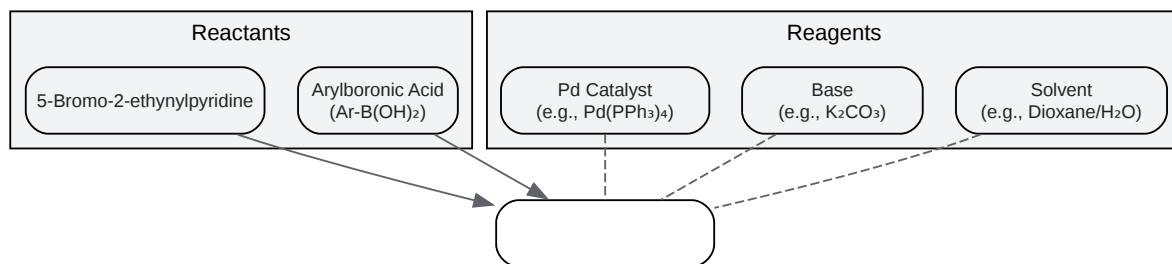
Applications in Organic Synthesis

5-Bromo-2-ethynylpyridine is a valuable building block in the synthesis of a wide range of organic compounds. Its utility is demonstrated in various cross-coupling reactions, allowing for the introduction of diverse substituents at the 5-position and further elaboration of the ethynyl group.

Representative Experimental Protocol: Suzuki Cross-Coupling Reaction

The following is a general procedure for the Suzuki cross-coupling of **5-Bromo-2-ethynylpyridine** with an arylboronic acid.

- **Reaction Setup:** In a Schlenk flask, combine **5-Bromo-2-ethynylpyridine** (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or K_3PO_4 , 2-3 equivalents).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
- **Reaction Conditions:** Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C for several hours, until the reaction is complete as determined by TLC or LC-MS.
- **Workup:** Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired 5-aryl-2-ethynylpyridine product.



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Caption: Suzuki cross-coupling reaction workflow.

Conclusion

5-Bromo-2-ethynylpyridine is a highly versatile and valuable reagent in modern organic synthesis. Its dual reactivity allows for sequential and orthogonal functionalization, making it an important intermediate in the development of novel pharmaceuticals and advanced materials. [6] The protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

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